Pyrazolo[1,5-b]pyridazine deriv. 80
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Overview
Description
- GW827102X is a compound with diverse applications, primarily in scientific research and industry.
- Its chemical structure consists of :
GW827102X=C20H21NO2S
- This compound has garnered interest due to its unique properties and potential therapeutic applications.
Preparation Methods
- Synthetic routes for GW827102X involve multi-step processes.
- One common method starts with the reaction of an appropriate aromatic amine with a substituted benzaldehyde, followed by cyclization and sulfonation.
- Industrial production typically employs large-scale batch reactions or continuous flow processes.
Chemical Reactions Analysis
- GW827102X undergoes various reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction with sodium borohydride or lithium aluminum hydride yields different intermediates.
Substitution: Halogenation reactions (e.g., chlorination or bromination) are common.
- Major products include derivatives with altered functional groups or side chains.
Scientific Research Applications
Chemistry: GW827102X serves as a building block for designing novel compounds.
Biology: It exhibits promising bioactivity, making it relevant for drug discovery.
Medicine: Researchers explore its potential as an anticancer or anti-inflammatory agent.
Industry: GW827102X may find use in fine chemicals or materials synthesis.
Mechanism of Action
- GW827102X likely interacts with specific molecular targets.
- It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- GW827102X stands out due to its unique chemical scaffold.
- Similar compounds include GW501516 and GW0742, which share structural features but differ in bioactivity.
Properties
Molecular Formula |
C25H17F3N6O2 |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H17F3N6O2/c26-25(27,28)16-4-1-3-15(13-16)23-22(19-5-2-9-30-34(19)33-23)18-8-10-29-24(32-18)31-17-6-7-20-21(14-17)36-12-11-35-20/h1-10,13-14H,11-12H2,(H,29,31,32) |
InChI Key |
OIPORLPSIAFDJE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4C6=CC(=CC=C6)C(F)(F)F |
Origin of Product |
United States |
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